molecular formula C7H10Br2 B11972774 2,3-Dibromobicyclo[2.2.1]heptane CAS No. 2843-50-7

2,3-Dibromobicyclo[2.2.1]heptane

Cat. No.: B11972774
CAS No.: 2843-50-7
M. Wt: 253.96 g/mol
InChI Key: IZDDPSZQOJBKGK-UHFFFAOYSA-N
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Description

2,3-Dibromobicyclo[221]heptane is a chemical compound with the molecular formula C7H10Br2 It is a derivative of bicyclo[221]heptane, where two bromine atoms are attached to the second and third carbon atoms of the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromobicyclo[2.2.1]heptane can be synthesized through the bromination of bicyclo[2.2.1]heptane. The reaction typically involves the addition of bromine (Br2) to bicyclo[2.2.1]heptane in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromobicyclo[2.2.1]heptane involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromobicyclo[2.2.1]heptane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atoms make it more reactive in certain substitution and reduction reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

2,3-dibromobicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDDPSZQOJBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296204
Record name 2,3-dibromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2843-50-7, 60154-53-2
Record name NSC108284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108284
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIBROMO-BICYCLO(2.2.1)HEPTANE
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